4-(6-Chloropyridin-3-yl)morpholine
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Overview
Description
“4-(6-Chloropyridin-3-yl)morpholine” is a chemical compound with the CAS Number: 633283-57-5. It has a molecular weight of 198.65 . The IUPAC name for this compound is 4-(6-chloro-3-pyridinyl)morpholine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11ClN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure. For a detailed molecular structure analysis, it’s recommended to use specialized software or databases.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 198.65 .Scientific Research Applications
Dopamine Receptor Antagonism
The compound has been explored in the synthesis of chiral alkoxymethyl morpholine analogs, functioning as potent and selective dopamine D4 receptor antagonists. This is significant for its implications in neuropharmacology, particularly in modulating dopamine-mediated pathways (Witt et al., 2016).
Antimicrobial and Antiurease Activities
Morpholine derivatives, including those synthesized from 4-(6-Chloropyridin-3-yl)morpholine, have demonstrated antimicrobial and antiurease activities. This suggests potential applications in combating certain bacterial and fungal strains, and in addressing urease-related medical conditions (Bektaş et al., 2012).
PI3K-AKT-mTOR Pathway Inhibition
The compound is part of the synthesis of novel inhibitors of the PI3K-AKT-mTOR pathway. This pathway is critical in cell survival and proliferation, making these inhibitors relevant in cancer research and potential therapeutic agents (Hobbs et al., 2019).
Synthesis of Potent Antimicrobials
It's been utilized in the synthesis of antimicrobials, including the arecoline derivatives, phendimetrazine, and polygonapholine. This underscores its role in expanding the arsenal of antimicrobial agents (Kumar et al., 2007).
Synthesis of Biologically Active Heterocyclic Compounds
The synthesis and characterization of various morpholine derivatives have been explored for their role as intermediates in the production of biologically active heterocyclic compounds. This includes potential applications in the development of new drugs and therapeutic agents (Mazur et al., 2007).
Synthesis of Anticancer Compounds
Research has been conducted on synthesizing derivatives of this compound for potential use as small molecule inhibitors in cancer treatment. This highlights its relevance in the ongoing quest for effective cancer therapies (Wang et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFZIJYMKWDRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465060 |
Source
|
Record name | 4-(6-chloropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633283-57-5 |
Source
|
Record name | 4-(6-chloropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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